molecular formula C17H14N2O B485624 (E)-1-methyl-3-styrylquinoxalin-2(1H)-one CAS No. 93585-00-3

(E)-1-methyl-3-styrylquinoxalin-2(1H)-one

Cat. No.: B485624
CAS No.: 93585-00-3
M. Wt: 262.3g/mol
InChI Key: OZMKUHPCTODLRM-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-methyl-3-styrylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core with a styryl group at the 3-position and a methyl group at the 1-position The (E)-configuration indicates the trans arrangement of the styryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-methyl-3-styrylquinoxalin-2(1H)-one typically involves the condensation of 2-methylquinoxaline with a suitable styryl precursor under basic conditions. One common method is the Knoevenagel condensation, where 2-methylquinoxaline is reacted with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-methyl-3-styrylquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the styryl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the corresponding saturated quinoxaline derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups

Major Products Formed

    Oxidation: Quinoxaline N-oxides

    Reduction: Saturated quinoxaline derivatives

    Substitution: Functionalized quinoxaline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its antimicrobial and anticancer properties. Quinoxaline derivatives have shown activity against various bacterial and fungal strains.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of organic electronic materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (E)-1-methyl-3-styrylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or interfere with cellular processes. For example, quinoxaline derivatives have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to antibacterial effects. Additionally, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-styrylquinoxaline: Lacks the methyl group at the 1-position.

    1-methylquinoxaline: Lacks the styryl group at the 3-position.

    3-styrylquinoxalin-2(1H)-one: Lacks the methyl group at the 1-position.

Uniqueness

(E)-1-methyl-3-styrylquinoxalin-2(1H)-one is unique due to the presence of both the methyl and styryl groups, which contribute to its distinct chemical and biological properties. The (E)-configuration of the styryl group also plays a crucial role in its reactivity and interaction with molecular targets.

Properties

IUPAC Name

1-methyl-3-[(E)-2-phenylethenyl]quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-19-16-10-6-5-9-14(16)18-15(17(19)20)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMKUHPCTODLRM-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C(C1=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.